

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Bazinaprine

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This technical guide provides a comprehensive overview of the chemical structure and stereochemical properties of **bazinaprine**, a selective and reversible monoamine oxidase-A (MAO-A) inhibitor. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on detailed chemical data and methodologies.

Chemical Identity and Physicochemical Properties

Bazinaprine, also known by its developmental code SR 95191, is a pyridazine derivative.[1][2] Its core structure consists of a phenyl-substituted pyridazine ring linked to a morpholinoethylamino side chain.[1]

Table 1: Chemical Identifiers and Properties of Bazinaprine

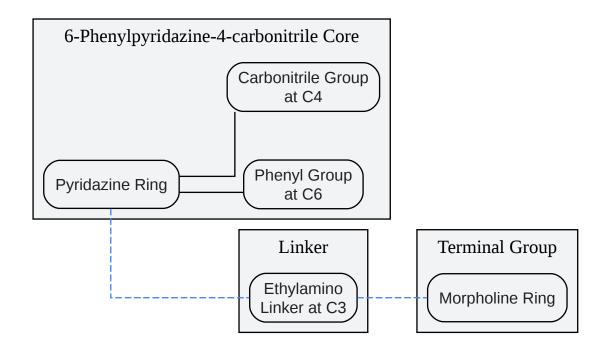


Property	Value	Source
IUPAC Name	3-(2-morpholin-4- ylethylamino)-6- phenylpyridazine-4-carbonitrile	[1]
Molecular Formula	C17H19N5O	[1][3]
Molecular Weight	309.37 g/mol	[3]
Exact Mass	309.15896025 Da	[1]
CAS Number	94011-82-2	[1][3]
SMILES	C1COCCN1CCNC2=NN=C(C =C2C#N)C3=CC=CC=C3	[1]
InChlKey	KRNDIPHOJLIHRI- UHFFFAOYSA-N	[1]

Chemical Structure

The chemical structure of **bazinaprine** is characterized by three main moieties: a 6-phenylpyridazine-4-carbonitrile core, an ethylamino linker, and a terminal morpholine ring. This structure is fundamental to its activity as a MAO-A inhibitor.[3][4][5]





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Caption: Logical relationship of the chemical moieties in **Bazinaprine**.

Stereochemistry

Based on its two-dimensional structure, **bazinaprine** is an achiral molecule. It does not possess any stereocenters, which are typically carbon atoms bonded to four different substituent groups. The absence of chirality is confirmed by its InChIKey, KRNDIPHOJLIHRI-UHFFFAOYSA-N, where the "UHFFFAOYSA" segment indicates a standard, non-stereospecific structure.[1] Consequently, **bazinaprine** does not have enantiomers or diastereomers.

Experimental Protocols for Structural Elucidation

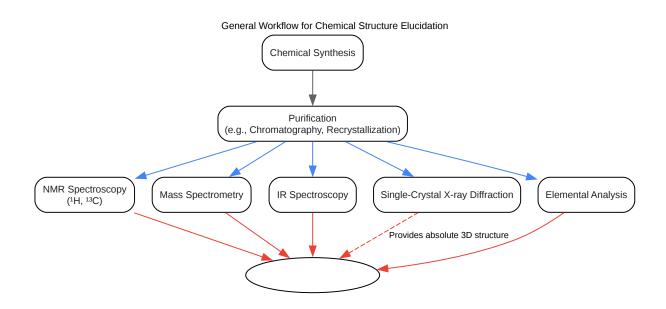
While specific, detailed experimental protocols for the initial structural determination of **bazinaprine** are not available in the provided search results, the structural characterization of novel organic compounds like **bazinaprine** typically follows a standardized workflow. This involves synthesis followed by spectroscopic and crystallographic analysis.

General Synthetic Approach: The synthesis of pyridazine derivatives often involves the condensation of dicarbonyl compounds with hydrazine to form the pyridazine ring. Subsequent



functionalization, such as nucleophilic aromatic substitution, would be used to introduce the morpholinoethylamino side chain. The synthesis of related 1,3,5-triazine derivatives, for example, involves the sequential displacement of chlorine atoms from a triazine core with various amines and amino acids.[5][6]

General Analytical Workflow: The definitive structure of a synthesized compound like **bazinaprine** is confirmed through a combination of analytical techniques.



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Caption: A generalized workflow for the synthesis and structural confirmation of a novel chemical entity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine
 the carbon-hydrogen framework of the molecule, identifying the number and connectivity of
 protons and carbons.
- Mass Spectrometry (MS): This technique provides the precise molecular weight and fragmentation pattern, which helps in confirming the molecular formula.[1]



- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the nitrile (C≡N) and amine (N-H) groups in bazinaprine.
- Single-Crystal X-ray Diffraction: This is the gold-standard method for unambiguously determining the three-dimensional structure of a crystalline solid.[7][8][9] It provides precise bond lengths, bond angles, and conformational information. While a specific crystal structure for **bazinaprine** was not found, this method would be the definitive way to confirm its planar and bond characteristics.

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